molecular formula C13H11ClO B12651528 6-Benzyl-2-chlorophenol CAS No. 38932-56-8

6-Benzyl-2-chlorophenol

Cat. No.: B12651528
CAS No.: 38932-56-8
M. Wt: 218.68 g/mol
InChI Key: WBPAVXSLTANIFJ-UHFFFAOYSA-N
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Description

6-Benzyl-2-chlorophenol: is an organic compound that belongs to the class of chlorophenols. Chlorophenols are characterized by the presence of one or more chlorine atoms attached to a benzene ring that also contains a hydroxyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Benzyl-2-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a benzyl group onto a chlorophenol precursor. This reaction typically requires a strong base and a suitable solvent to facilitate the substitution process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzylphenol under controlled conditions. This process ensures the selective introduction of chlorine atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Benzyl-2-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial properties.

Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in antimicrobial formulations .

Industry: Industrially, this compound is used in the production of disinfectants and preservatives due to its antimicrobial properties .

Mechanism of Action

The primary mechanism of action of 6-Benzyl-2-chlorophenol involves the disruption of microbial cell membranes. The compound’s chlorinated phenol structure allows it to interact with and destabilize lipid bilayers, leading to cell lysis and death. This mechanism is similar to other chlorophenols, which are known to uncouple oxidative phosphorylation in microbial cells .

Comparison with Similar Compounds

  • 2-Benzyl-4-chlorophenol
  • 2,4-Dichlorophenol
  • 2,4,6-Trichlorophenol

Comparison: 6-Benzyl-2-chlorophenol is unique due to the presence of both a benzyl group and a chlorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other chlorophenols. For example, 2-Benzyl-4-chlorophenol has a similar structure but differs in the position of the chlorine atom, which can affect its reactivity and applications .

Properties

CAS No.

38932-56-8

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

2-benzyl-6-chlorophenol

InChI

InChI=1S/C13H11ClO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-8,15H,9H2

InChI Key

WBPAVXSLTANIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)O

Origin of Product

United States

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